molecular formula C10H9FO4 B2753277 2-(4-Fluorophenyl)succinic acid CAS No. 833-18-1

2-(4-Fluorophenyl)succinic acid

Cat. No. B2753277
CAS RN: 833-18-1
M. Wt: 212.176
InChI Key: XNRHEYDUHJREKB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4-Fluorophenyl)succinic acid consists of a succinic acid molecule attached to a fluorophenyl group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenyl)succinic acid are not extensively detailed in the search results. It is known that the compound has a molecular weight of 212.18 .

Scientific Research Applications

Pharmaceutical Intermediates

2-(4-Fluorophenyl)succinic acid: serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated phenyl group is particularly significant in creating molecules with enhanced biological activity, often leading to improved drug efficacy and metabolic stability. The compound’s structure allows for the introduction of fluorine atoms into pharmacologically active molecules, which can influence the drug’s lipophilicity and bioavailability .

Agrochemical Research

In agrochemical research, 2-(4-Fluorophenyl)succinic acid can be utilized to develop new herbicides and pesticides. The fluorine atom in the compound can contribute to the creation of agrochemicals that are more selective, potent, and environmentally stable. This is due to the unique properties of fluorine, such as its small size and high electronegativity, which can lead to stronger binding interactions with biological targets .

Material Science

This compound is also explored in material science for the development of novel polymers and co-polymers. Its rigid backbone structure can impart desirable mechanical properties to the materials, such as increased strength and thermal stability. Additionally, the presence of the fluorophenyl group can enhance the material’s resistance to solvents and chemicals .

Catalyst Design

2-(4-Fluorophenyl)succinic acid: can act as a building block in the design of catalysts used in organic synthesis. The acid functionality of the compound allows it to bind to metal centers, which can facilitate various catalytic reactions. The fluorophenyl moiety can also influence the electronic properties of the catalyst, potentially leading to increased reaction rates and selectivity .

Biodegradable Plastics

The compound’s potential in the production of biodegradable plastics is an area of growing interest. By incorporating 2-(4-Fluorophenyl)succinic acid into the backbone of biodegradable polymers, researchers aim to improve the material’s degradation rate and reduce environmental impact. This aligns with the global push towards sustainable materials and circular economy practices .

Medical Imaging Agents

In the field of medical imaging, 2-(4-Fluorophenyl)succinic acid could be used to synthesize contrast agents for various imaging techniques. The fluorine atom can be a marker in 19F MRI, providing a non-radioactive alternative for imaging and diagnostic purposes. This application takes advantage of the compound’s ability to be incorporated into biologically compatible agents .

properties

IUPAC Name

2-(4-fluorophenyl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRHEYDUHJREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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